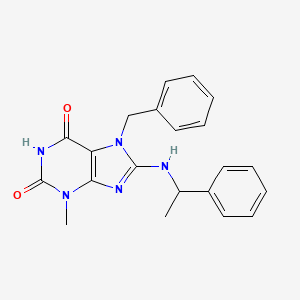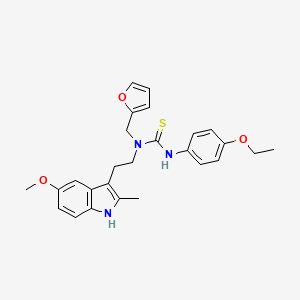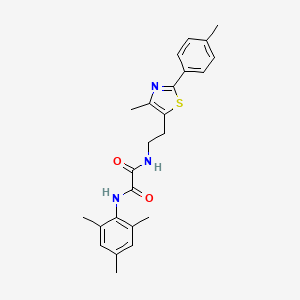
1-(6-溴喹啉-3-基)乙酮
描述
“1-(6-Bromoquinolin-3-yl)ethanone” is a chemical compound with the molecular formula C11H8BrNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “1-(6-Bromoquinolin-3-yl)ethanone”, has been extensively studied. Various synthesis protocols have been reported in the literature, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of “1-(6-Bromoquinolin-3-yl)ethanone” is 250.09 . The InChI code for this compound is 1S/C11H8BrNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline derivatives, including “1-(6-Bromoquinolin-3-yl)ethanone”, have been reported to undergo various chemical reactions. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .科学研究应用
合成和结构分析
一项研究详细介绍了新型氯喹啉衍生物的合成、晶体结构和光谱表征,包括 1-(2-氯-4-苯基喹啉-3-基)乙酮 (CPQE),通过元素分析如 FT-IR、NMR 和质谱。还考察了这些化合物的抗氧化活性,突出了它们作为抗氧化剂的潜力 (Murugavel 等人,2017 年)。
另一项研究专注于弗里德兰德方法将 6-溴喹啉整合到新型螯合配体中,表明该方法可用于创建具有高发射量子产率的化合物,这可能有利于开发具有特定光学性质的新材料 (Hu 等人,2003 年)。
生物活性
对通过弗里德兰德环化合成的 3-杂芳基硫代喹啉衍生物的研究揭示了显着的体外抗结核活性。这项研究展示了此类衍生物在治疗分枝杆菌感染中的治疗潜力 (Chitra 等人,2011 年)。
此外,合成了一系列基于芳基磺酰胺的 3-乙酰基-2-甲基-4-苯基喹啉,并评估了它们的抗氧化、抗真菌和抗菌活性。一些化合物显示出显着的生物活性,表明它们在开发新的抗菌剂中的用途 (Kumar 和 Vijayakumar,2017 年)。
安全和危害
未来方向
Quinoline derivatives, including “1-(6-Bromoquinolin-3-yl)ethanone”, have potential for industrial and medicinal applications. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
属性
IUPAC Name |
1-(6-bromoquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKSEANMTUNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
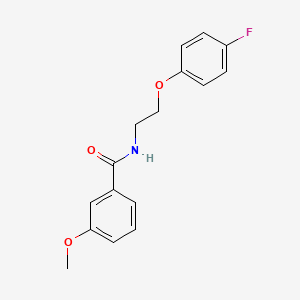
![5-Methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2938136.png)
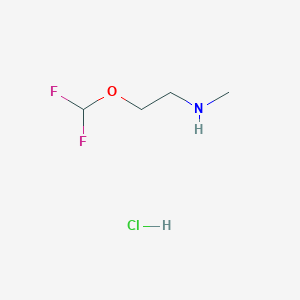
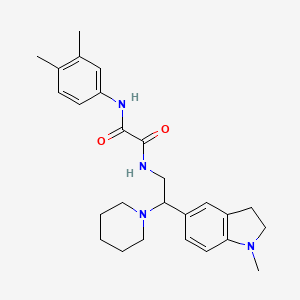
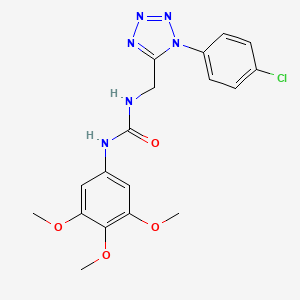
![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)
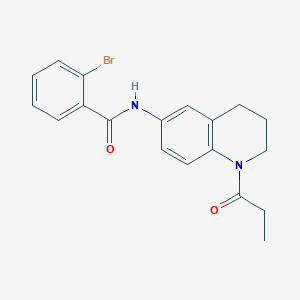


![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)
![N-(4-bromo-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2938152.png)
